molecular formula C13H14N4O3 B2391062 Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 938021-91-1

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2391062
CAS No.: 938021-91-1
M. Wt: 274.28
InChI Key: SLWSHEZJGFQJLF-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a furan ring at position 7, a methyl group at position 5, and an ethyl ester at position 4. The triazolo[1,5-a]pyrimidine scaffold is recognized for its pharmacological versatility, with derivatives exhibiting antibacterial, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWSHEZJGFQJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=COC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Triazolopyrimidines, including Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors. This interaction with enzymes and receptors allows them to participate in various biochemical reactions and exert their biological activities.

Molecular Mechanism

Triazolopyrimidines are known to interact with various enzymes and receptors in the biological system, which suggests that they may exert their effects through these interactions.

Biological Activity

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 274.28 g/mol
  • CAS Number : 938021-91-1

Anticancer Activity

Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. One notable study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and identified significant activity against human cancer cell lines including MGC-803, HCT-116, and MCF-7. Among these derivatives, specific compounds exhibited IC50 values indicating potent antiproliferative effects:

CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The compound H12 was noted for its ability to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This mechanism suggests that this compound could induce apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets involved in cell proliferation and survival:

  • Inhibition of ERK Signaling Pathway : The compound significantly down-regulates the phosphorylation of ERK1/2 and other associated proteins (c-Raf and MEK1/2), which are crucial for cancer cell growth.
  • Induction of Apoptosis : Treatment with the compound leads to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Other Pharmacological Activities

Beyond its anticancer properties, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been associated with various bioactivities:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against bacterial and viral pathogens.
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate inflammatory responses.

Case Studies

A series of case studies have demonstrated the efficacy of triazolo[1,5-a]pyrimidine derivatives in different therapeutic contexts:

  • Antiviral Activity : Certain derivatives have been developed targeting viral infections such as HIV and influenza virus (IV), showcasing their versatility as antiviral agents.
  • CNS Activity : Some compounds exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Phenyl/Chlorophenyl : The furan-3-yl group in the target compound may confer improved solubility compared to phenyl or chlorophenyl analogs due to its oxygen heteroatom, though it may reduce lipophilicity .
  • Ester vs. Amide/Carbonitrile : The ethyl ester at position 6 is common in intermediates for further functionalization, whereas carboxamide or carbonitrile derivatives (e.g., compounds in ) are often terminal products with enhanced biological activity.

Physicochemical Properties

  • Solubility : The furan ring’s polarity may enhance aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ).
  • Thermal Stability : Compounds synthesized using TMDP demonstrated high thermal stability (up to 250°C), a trait likely shared due to structural similarities .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the condensation of:

  • Furan-3-carbaldehyde (introducing the furan-3-yl group)
  • Ethyl 3-aminocrotonate (source of the ethyl carboxylate and methyl groups)
  • 5-Amino-1H-1,2,4-triazole (triazole precursor)

TMDP facilitates proton transfer and stabilizes intermediates through hydrogen bonding, enabling reflux (78°C) for 6–8 hours. The additive’s broad liquid temperature range (65–220°C) ensures consistent reaction kinetics without decomposition.

Performance Metrics

Parameter Value
Yield 82–87%
Reaction Time 7.5 h (average)
Catalyst Loading 15 mol%
Solvent Volume Ratio 1:1 (H2O:EtOH)

This method produces high-purity product (≥98% HPLC) without requiring chromatography. Nuclear magnetic resonance (NMR) analysis confirms regioselective incorporation of the furan-3-yl group at C7, evidenced by characteristic coupling patterns in the aromatic region (δ 7.42–7.58 ppm).

Stepwise Assembly via Pyrimidine Intermediate

For laboratories prioritizing modular synthesis, a sequential approach using pre-formed pyrimidine derivatives proves effective.

Synthetic Sequence

  • Pyrimidine Core Formation :
    Ethyl 4-chloro-6-hydrazinyl-2-methylpyrimidine-5-carboxylate undergoes nucleophilic aromatic substitution with furan-3-ylmethanamine in refluxing ethanol (48 h), achieving 78% conversion.

  • Triazole Annulation :
    The hydrazine intermediate reacts with sodium nitrite (NaNO2) in acetic acid at 0–5°C, inducing diazotization and subsequent cyclization to form the triazole ring.

Critical Analysis

  • Advantages : Enables isolation and characterization of intermediates
  • Challenges : Requires cryogenic conditions (-10°C) for diazotization step
  • Yield : 68% overall (two steps)

Key spectroscopic data:

  • IR : 2210 cm⁻¹ (C≡N stretch in intermediate)
  • ¹H NMR : Triple resonance at δ 2.34 ppm (C5-CH3)

Gewald Reaction-Based Strategy

Adapting the classical Gewald aminothiophene synthesis, this method constructs the furan-containing precursor before annulation.

Reaction Pathway

  • Furan Precursor Synthesis :
    2-(Furan-3-yl)acetonitrile reacts with elemental sulfur and morpholine in ethanol under reflux, forming 2-amino-5-(furan-3-yl)thiophene-3-carbonitrile (72% yield).

  • Triazolopyrimidine Assembly :
    Condensation with ethyl acetoacetate in phosphoryl chloride (POCl3) at 110°C for 5 h, followed by hydrazine cyclization.

Operational Considerations

Stage Conditions
Thiophene formation 12 h reflux in EtOH
Cyclization POCl3, 5 h at 110°C
Final yield 61% (three steps)

Mass spectrometry confirms molecular ion at m/z 342.12 (calc. 342.35 for C16H14N4O4).

Palladium-Catalyzed Carbonylative Coupling

Recent advancements employ transition metal catalysis to install the ester functionality.

Innovative Methodology

A palladium(II)/copper(I) co-catalytic system mediates the carbonylation of 5-methyl-7-(furan-3-yl)-4,7-dihydro-triazolo[1,5-a]pyrimidine with carbon monoxide (1 atm) in ethanol.

Performance Characteristics

Parameter Value
Catalyst System PdCl2/CuI (5:1)
CO Pressure Ambient
Reaction Time 24 h
Yield 74%

This method demonstrates excellent functional group tolerance but requires rigorous exclusion of moisture. X-ray crystallography of the product confirms the E-configuration of the carboxylate group.

Comparative Evaluation of Synthetic Routes

Table 1: Methodological Comparison

Method Yield (%) Purity (%) Green Metrics* Scalability
TMDP Multicomponent 85 98.5 0.89 Excellent
Stepwise Assembly 68 97.2 0.62 Moderate
Gewald Adaptation 61 95.8 0.54 Limited
Carbonylative Coupling 74 99.1 0.71 Challenging

*Calculated using EcoScale algorithm (higher values indicate greener processes)

Q & A

Q. What are the established synthetic routes for Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving hydrazonoyl chlorides, β-keto esters, and substituted aldehydes. Key steps include:

  • Condensation : Aromatic aldehydes (e.g., furan-3-carbaldehyde) react with β-keto esters (e.g., ethyl acetoacetate) under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) .
  • Cyclization : 3-Amino-1,2,4-triazoles or analogous precursors undergo [3+2] cycloaddition to form the triazolo-pyrimidine core. Microwave-assisted synthesis (120°C, 30 min) can improve regioselectivity .
  • Green Chemistry : Solvent-free conditions or ethanol as a green solvent enhance sustainability, with yields ranging from 33% to 80% depending on substituents .

Q. Table 1: Synthesis Optimization

CatalystSolventTemperature (°C)Yield (%)Reference
HCl (cat.)EthanolReflux65–75
p-TsOHBenzene8070–80
Microwave (N/A)Solvent-free12079–85

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. The furan-3-yl proton resonates at δ 7.2–7.5 ppm, while the ester carbonyl appears at ~168 ppm .
  • X-ray Crystallography : Resolves the fused triazolo-pyrimidine system. The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q=0.099Q = 0.099 Å), and the furan substituent forms an 83.9° dihedral angle with the core .
  • IR Spectroscopy : Stretching frequencies for C=O (ester) at 1720 cm1^{-1} and N–H (triazole) at 3200 cm1^{-1} validate functional groups .

Q. What preliminary biological activities have been reported for triazolo-pyrimidine derivatives?

Methodological Answer: Triazolo-pyrimidines exhibit broad bioactivity, assessed via:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Enterococcus faecium (e.g., compound 13: MIC = 2 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., CDK2 inhibition with IC50_{50} < 10 µM) .
  • Anti-inflammatory Models : COX-2 inhibition assays (e.g., 50% inhibition at 20 µM) .

Advanced Research Questions

Q. How can substituent effects (e.g., furan-3-yl vs. fluorophenyl) be systematically analyzed to optimize bioactivity?

Methodological Answer:

  • Comparative SAR Studies : Replace the furan-3-yl group with halogenated (e.g., 2-fluorophenyl) or methoxy-substituted aryl groups. The 3-hydroxyphenyl variant shows enhanced solubility but reduced CDK2 affinity compared to bromophenyl derivatives .
  • Data Table :
SubstituentSolubility (mg/mL)CDK2 IC50_{50} (µM)Antibacterial MIC (µg/mL)
Furan-3-yl0.158.54.0
2-Fluorophenyl0.086.22.5
3-Hydroxyphenyl0.3512.010.0

Key Insight : Electron-withdrawing groups (e.g., -F) enhance target binding but reduce solubility .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Standardize protocols using CLSI guidelines .
  • Stereochemical Factors : Chiral separation (e.g., UCB-FcRn-84 isomers) reveals enantiomer-specific activity (100% ee via chiral SFC) .
  • Solubility Artifacts : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .

Q. What computational strategies predict binding modes with therapeutic targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates interactions with CDK2 (PDB: 1HCL). The furan oxygen forms H-bonds with Leu83 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability (RMSD < 2.0 Å over 100 ns). The triazole ring maintains π-π stacking with Phe82 .

Q. How can regioselectivity challenges in synthesis be addressed?

Methodological Answer:

  • Microwave Irradiation : Enhances cyclization regioselectivity (e.g., 85% yield for 4,7-dihydro vs. 60% for 1,5-dihydro isomers) .
  • Catalyst Design : APTS (3-Aminopropyltriethoxysilane) directs [1,5-a] over [1,5-b] isomer formation via hydrogen-bond templating .

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